Lipophilicity Differentiation: XLogP3 of 1.7 vs. Cyclopropanol LogP of -0.35
The target compound's computed lipophilicity (XLogP3 = 1.7) is dramatically higher than that of the parent cyclopropanol (LogP = -0.35) , representing a ΔLogP of +2.05 log units. This ~100-fold difference in theoretical octanol-water partition coefficient is driven by the C5 alkenyl side chain and would be expected to translate into reduced aqueous solubility, increased organic solvent extractability, and enhanced passive membrane permeability relative to unsubstituted cyclopropanol. The target compound's XLogP3 of 1.7 places it within the classical drug-like space (LogP 1–3), whereas cyclopropanol's negative LogP renders it substantially more hydrophilic [1]. No experimental logP/logD measurements were identified in the literature for either compound; all values are computed.
| Evidence Dimension | Computed lipophilicity (XLogP3/LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 (computed) |
| Comparator Or Baseline | Cyclopropanol (CAS 16545-68-9): LogP = -0.35 (ACD/Labs computed) |
| Quantified Difference | ΔLogP = +2.05 log units (~100-fold higher theoretical octanol-water partitioning) |
| Conditions | Computed values: XLogP3 (PubChem-derived algorithm) for target; ACD/LogP for cyclopropanol; no experimental logP data available for either compound |
Why This Matters
A +2.05 log unit shift in lipophilicity is sufficient to alter solubility, formulation requirements, and membrane partitioning behavior in biological assays; procurement of the correct lipophilicity congener is essential for reproducible experimental outcomes.
- [1] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. (Contextual reference for LogP 1–3 drug-like space.) View Source
